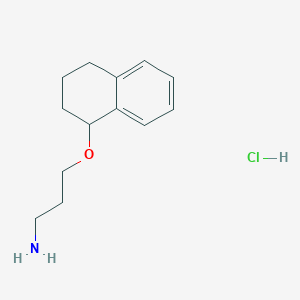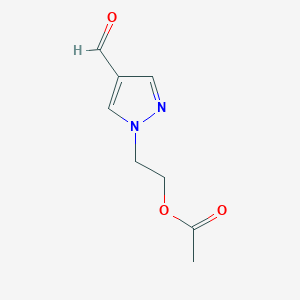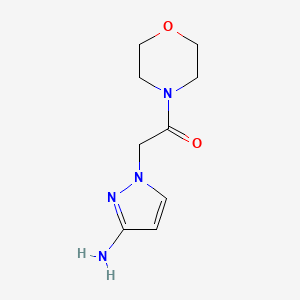
2-(3-amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one
Vue d'ensemble
Description
2-(3-amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one (PME) is an organic compound with a range of applications in scientific research. It has been used in a variety of experiments, ranging from biochemical and physiological studies to drug discovery and development. PME has been shown to have a number of advantages over other compounds when used in laboratory experiments, including its low cost and high solubility in aqueous solutions.
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
The compound has been involved in studies focusing on chemical reactions, including the synthesis of novel derivatives and the exploration of reaction mechanisms. For instance, it plays a role in reactions involving nonacarbonyldiiron-, pentacarbonyliron-, or hexacarbonylmolybdenum-induced reactions of polymethylene-substituted isoxazolines, leading to the formation of compounds through N–O and C–C bond cleavage and hydrolysis processes (Nitta, Yi, & Kobayashi, 1985). Such studies are fundamental in understanding the chemical properties and reactivity of the compound, contributing to the broader field of organic synthesis.
Antimicrobial and Antibacterial Studies
Research has also explored the antimicrobial properties of derivatives synthesized from the core structure of 2-(3-amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one. Molecular docking studies of novel synthesized pyrazole derivatives have shown antimicrobial susceptibility against pathogens like Staphylococcus aureus and Escherichia coli, highlighting the potential of these compounds as antibacterial agents (Khumar, Ezhilarasi, & Prabha, 2018). These findings open avenues for further exploration in drug discovery, particularly in designing new antibiotics.
Application in Multicomponent Syntheses
The versatility of 2-(3-amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one extends to its use in multicomponent reactions for synthesizing complex organic molecules. An efficient one-pot synthesis of 1,4-dihydropyridine derivatives using a multicomponent reaction showcases the utility of the compound in creating pharmacologically relevant structures (Prajapati, Senjani, & Naliapara, 2015). Such methodologies are crucial for streamlining the synthesis of complex molecules, potentially leading to advances in medicinal chemistry.
Structural Analysis and Crystallography
The compound and its derivatives have been subjects of structural analysis, including crystallography studies. Syntheses and crystal structures of unsymmetrical tetrazine derivatives related to the compound have been conducted, providing insights into their molecular geometries and the types of intermolecular interactions stabilizing their structures (Xu, Yang, Jiang, & Ke, 2012). Such information is invaluable for understanding the physical and chemical properties of these compounds and for the design of materials with specific functions.
Propriétés
IUPAC Name |
2-(3-aminopyrazol-1-yl)-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c10-8-1-2-13(11-8)7-9(14)12-3-5-15-6-4-12/h1-2H,3-7H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUMVJZFOUNTST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



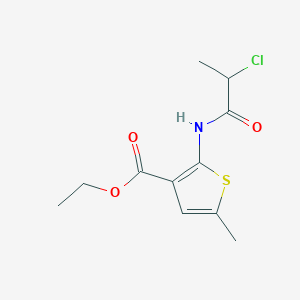
![3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile](/img/structure/B1525380.png)
![3-[(Dimethylamino)methyl]-1-benzofuran-2-carboxylic acid hydrochloride](/img/structure/B1525381.png)

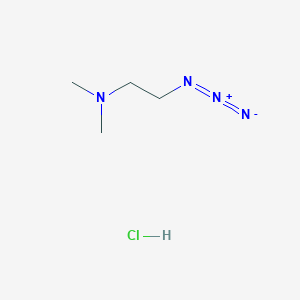
![2-[1-(2-Phenylethyl)cyclopentyl]acetic acid](/img/structure/B1525385.png)
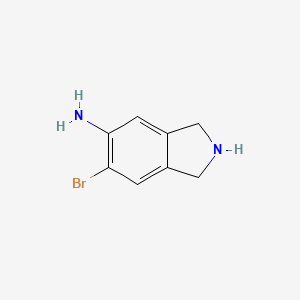
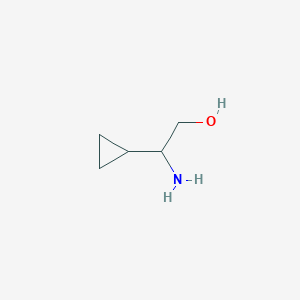
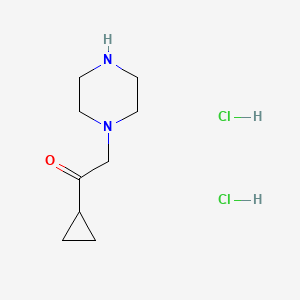
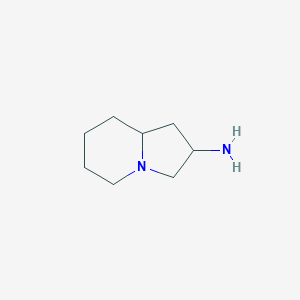
![3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1525396.png)
![3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1525397.png)
